Cas no 1525754-04-4 (1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine)

1-2-(1-ベンゾフラン-5-イル)エチルシクロプロパン-1-アミンは、ベンゾフラン骨格とシクロプロパンアミンを有する特異な構造を持つ化合物です。この分子は、中枢神経系(CNS)標的薬の開発において重要な薬理学的特性を示す可能性があります。ベンゾフラン部分は芳香族相互作用を可能にし、シクロプロパンアミン部分は剛直な構造と塩基性を付与します。この組み合わせにより、受容体結合親和性や代謝安定性の最適化が期待されます。特に、セロトニン受容体やモノアミン輸送体との相互作用が注目されており、神経精神疾患治療薬のリード化合物としての潜在性を有しています。合成経路の多様性も、構造活性相関(SAR)研究における利点となります。

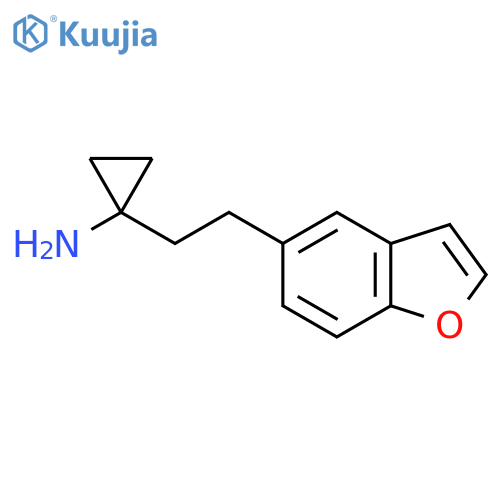

1525754-04-4 structure

商品名:1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine

1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine

- EN300-1740945

- 1525754-04-4

- 1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine

-

- インチ: 1S/C13H15NO/c14-13(6-7-13)5-3-10-1-2-12-11(9-10)4-8-15-12/h1-2,4,8-9H,3,5-7,14H2

- InChIKey: DQFHXGUCAYSJNG-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2=C1C=CC(=C2)CCC1(CC1)N

計算された属性

- せいみつぶんしりょう: 201.115364102g/mol

- どういたいしつりょう: 201.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 39.2Ų

1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1740945-0.25g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-2.5g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-5.0g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1740945-10g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-5g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-0.05g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-10.0g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1740945-0.1g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-0.5g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1740945-1.0g |

1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |

1525754-04-4 | 1g |

$1172.0 | 2023-06-03 |

1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1525754-04-4 (1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量